molecular formula C21H19N3O5S B5147827 N~1~-(3-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5147827
M. Wt: 425.5 g/mol
InChI Key: XVGPQNJKRHLMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(3-methylphenyl)-N-2-(4-nitrophenyl)-N-2-(phenylsulfonyl)glycinamide, commonly referred to as MNNG, is a chemical compound that has been widely used in scientific research. MNNG belongs to the class of N-nitroso compounds, which are known to be highly reactive and mutagenic.

Mechanism of Action

MNNG is known to induce DNA damage through the formation of highly reactive intermediates, including alkylating agents and nitrosamines. These intermediates can react with DNA bases, leading to the formation of DNA adducts and strand breaks. MNNG-induced DNA damage can lead to mutations and chromosomal aberrations if not repaired by the cell.
Biochemical and Physiological Effects:
MNNG-induced DNA damage has been shown to have various biochemical and physiological effects on cells. MNNG can induce cell cycle arrest and apoptosis in cells with damaged DNA. Additionally, MNNG-induced DNA damage can lead to genomic instability and increased cancer risk.

Advantages and Limitations for Lab Experiments

MNNG has several advantages for lab experiments, including its high mutagenicity and ability to induce DNA damage. However, MNNG is also highly toxic and can be difficult to handle. Additionally, MNNG-induced DNA damage can be difficult to quantify and can vary depending on the cell type and experimental conditions.

Future Directions

Future research on MNNG could focus on developing more efficient and less toxic methods for inducing DNA damage. Additionally, further studies on the mechanisms of MNNG-induced DNA damage and repair could provide insight into the development of new cancer therapies. Finally, research on the effects of MNNG on different cell types and in vivo models could provide a better understanding of its potential applications in research and medicine.
Conclusion:
In conclusion, MNNG is a highly reactive and mutagenic compound that has been widely used in scientific research. MNNG-induced DNA damage can have various biochemical and physiological effects on cells, including cell cycle arrest, apoptosis, and increased cancer risk. While MNNG has several advantages for lab experiments, its toxicity and variability in DNA damage induction can be limiting factors. Further research on MNNG could provide valuable insights into the mechanisms of DNA damage and repair and the development of new cancer therapies.

Synthesis Methods

MNNG can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 4-nitrobenzoyl chloride followed by the addition of phenylsulfonyl chloride and glycine. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

MNNG has been used in various scientific research applications, including mutagenesis studies, cancer research, and DNA damage studies. MNNG is a potent mutagen and has been used to induce mutations in bacterial and mammalian cells. Additionally, MNNG has been used to study the mechanisms of DNA damage and repair in cells.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-16-6-5-7-17(14-16)22-21(25)15-23(18-10-12-19(13-11-18)24(26)27)30(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGPQNJKRHLMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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